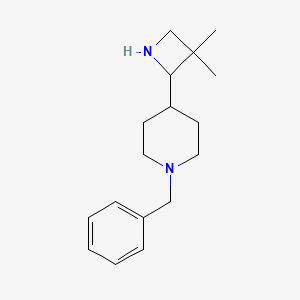

1-Benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine

Description

Significance of Nitrogen Heterocycles in Contemporary Chemical Biology

Nitrogen heterocycles are fundamental building blocks in the design of new therapeutic agents. wisdomlib.orgnih.gov Their importance is underscored by their prevalence in numerous FDA-approved drugs. researchgate.net The unique structural and electronic properties conferred by the nitrogen atom(s) within the heterocyclic ring enable these compounds to modulate biological processes with high specificity and potency. nih.gov They serve as versatile scaffolds that medicinal chemists can modify to fine-tune pharmacokinetic and pharmacodynamic properties, leading to the development of safer and more effective drugs. bohrium.com The continuous investigation into nitrogen heterocycles fuels advancements in understanding disease mechanisms and discovering novel treatment modalities. wisdomlib.org

Overview of Piperidine (B6355638) Derivatives as Core Structures in Bioactive Compounds

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals. encyclopedia.pubmdpi.com Its derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pub The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling optimal binding to a wide array of biological targets. nih.gov

The significance of the piperidine scaffold is evident in both natural products and synthetic drugs. encyclopedia.pub For instance, the piperidine moiety is a key component of naturally occurring alkaloids with potent biological activities. encyclopedia.pub In synthetic medicinal chemistry, the piperidine ring is a favored building block due to its chemical stability and the ability to introduce diverse substituents at various positions, thereby modulating its biological profile. mdpi.comnih.gov The pharmacological spectrum of piperidine derivatives is extensive, encompassing activities such as anti-inflammatory, antiviral, and anti-diabetic effects. ijnrd.org

| Examples of Bioactive Piperidine Derivatives | Therapeutic Area |

| Donepezil | Alzheimer's Disease ijnrd.org |

| Haloperidol | Antipsychotic |

| Fentanyl | Analgesic |

| Ritalin (Methylphenidate) | ADHD |

Role of Azetidine (B1206935) Moieties in Modulating Ligand-Receptor Interactions

Azetidine, a four-membered nitrogen-containing heterocycle, has gained increasing attention in medicinal chemistry for its unique ability to influence the properties of bioactive molecules. mdpi.com The strained four-membered ring of azetidine can impart conformational rigidity to a molecule, which can be advantageous for enhancing binding affinity and selectivity to a specific biological target. mdpi.com The incorporation of an azetidine moiety can also improve physicochemical properties, such as solubility and metabolic stability.

Azetidine derivatives have been successfully integrated into various drug candidates to modulate ligand-receptor interactions. nih.gov They can serve as bioisosteric replacements for other functional groups, leading to improved potency and pharmacokinetic profiles. The strategic placement of an azetidine ring can orient key pharmacophoric features in a manner that optimizes interactions with the binding site of a receptor or enzyme. acs.org This has led to the discovery of novel inhibitors for a range of targets, including enzymes implicated in cancer and inflammatory diseases. acs.org

Contextualizing 1-Benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine within Known Structural Classes

The chemical compound This compound represents a hybrid structure that incorporates several key pharmacophoric features commonly found in medicinally relevant molecules. An analysis of its constituent parts provides a framework for understanding its potential significance within medicinal chemistry.

1-Benzylpiperidine Core: The presence of a benzyl (B1604629) group attached to the nitrogen of the piperidine ring is a common feature in many bioactive compounds. nih.gov The benzyl group can engage in various non-covalent interactions with biological targets, including van der Waals and pi-stacking interactions, which can contribute to binding affinity. nih.gov The N-benzyl piperidine motif is recognized for its structural flexibility and its role in tuning the physicochemical properties of drug candidates. nih.gov

Disubstituted Piperidine Ring: The piperidine ring is substituted at the 4-position, a common strategy in drug design to introduce additional functionality and vectorially orient substituents towards specific binding pockets.

Gem-Dimethyl Substitution: The two methyl groups on the azetidine ring (gem-dimethyl substitution) can have several effects. They can provide steric bulk, which may enhance selectivity for a particular target. Furthermore, this substitution can block metabolic pathways, potentially increasing the compound's in vivo half-life.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2/c1-17(2)13-18-16(17)15-8-10-19(11-9-15)12-14-6-4-3-5-7-14/h3-7,15-16,18H,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWGXNBHOPYZDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1C2CCN(CC2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 4 3,3 Dimethylazetidin 2 Yl Piperidine and Analogues

Retrosynthetic Analysis of the 1-Benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine Framework

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials. This process illuminates potential synthetic pathways by identifying key bond disconnections.

Disconnection Strategies for the Piperidine (B6355638) Ring System

The 1-benzyl-4-substituted piperidine core of the target molecule allows for several logical disconnection points.

N-C Benzyl (B1604629) Bond Disconnection: The most straightforward disconnection is the bond between the piperidine nitrogen and the benzyl group. This cleavage suggests a late-stage N-alkylation of a 4-(3,3-dimethylazetidin-2-yl)piperidine intermediate with a suitable benzylating agent like benzyl bromide.

C4-Substituent Bond Disconnection: A crucial disconnection breaks the carbon-carbon bond between the C4 position of the piperidine ring and the C2 position of the azetidine (B1206935) ring. This approach simplifies the synthesis into two key fragments: an electrophilic piperidine synthon, such as 1-benzyl-4-piperidone , and a nucleophilic azetidine synthon, for instance, a 2-lithio-3,3-dimethylazetidine derivative. The synthesis of 1-benzyl-4-piperidone from acyclic precursors is a well-established process. ajrconline.orgdtic.mil

Piperidine Ring Disconnection: A more fundamental approach involves breaking the bonds of the piperidine ring itself. This strategy leads to acyclic precursors that can be cyclized. For example, a double reductive amination of a suitable 1,5-dicarbonyl compound with benzylamine presents a powerful method for constructing the piperidine skeleton in a single step. chim.it This strategy is particularly useful for creating polysubstituted piperidines.

Approaches for the Azetidine Ring Incorporation

The incorporation of the sterically hindered 3,3-dimethylazetidine moiety requires careful strategic planning.

Coupling with a Pre-formed Azetidine: Following the C4-substituent disconnection, a pre-synthesized and functionalized azetidine ring can be coupled with the piperidine core. This would typically involve the generation of a nucleophile at the C2 position of a protected 3,3-dimethylazetidine, which then attacks an electrophilic piperidine, like 1-benzyl-4-piperidone. The synthesis of functionalized azetidines can be challenging due to ring strain, but methods such as intramolecular cyclizations of γ-haloamines are known. researchgate.netacs.org The direct installation of azetidine rings onto nucleophiles via electrophilic azetinylation protocols is also an emerging strategy. chemrxiv.org

Azetidine Formation on a Piperidine Scaffold: An alternative strategy involves constructing the azetidine ring onto a pre-existing piperidine framework. This intricate approach would start with a 1-benzylpiperidine derivative functionalized at the C4 position with a precursor chain containing the necessary atoms for the azetidine ring (e.g., a protected 3-amino-2,2-dimethyl-4-halobutyl group). A subsequent intramolecular cyclization would then form the strained four-membered ring.

Established Synthetic Routes for Piperidine Ring Construction

The piperidine ring is a ubiquitous feature in pharmaceuticals, and numerous reliable methods for its synthesis have been developed. nih.gov

Reductive Amination Strategies for 4-Substituted Piperidines

Reductive amination is a versatile and widely used method for synthesizing amines and heterocyclic systems like piperidines. The reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

One common approach is the intramolecular double reductive amination of 1,5-dicarbonyl compounds with a primary amine or ammonia. chim.it This method efficiently assembles the piperidine ring in a single, often stereocontrolled, transformation.

Alternatively, intermolecular reductive amination can be used to introduce substituents onto a pre-formed piperidone core. For instance, N-Boc-piperidin-4-one can be reacted with various amines to create N-substituted 4-aminopiperidine derivatives. researchgate.net While the target molecule features a C-C bond at the 4-position, this methodology is crucial for a vast array of 4-substituted piperidine analogues. The reaction between 1-benzyl-4-piperidone and aniline, followed by reduction, is a key step in the synthesis of fentanyl precursors. ajrconline.org

| Carbonyl Substrate | Amine | Reducing Agent | Product Type | Reference |

|---|---|---|---|---|

| 1,5-Dicarbonyl Sugar Derivative | Ammonium Formate | NaBH₃CN | Polyhydroxypiperidine (DNJ) | chim.it |

| N-Boc-piperidin-4-one | 3,4-Dichloroaniline | Not Specified (Hydrogenation Implied) | 4-Anilino-piperidine Derivative | researchgate.net |

| 1-Benzyl-4-piperidone | Aniline | LiAlH₄ or Na/EtOH | 1-Benzyl-4-anilinopiperidine | ajrconline.org |

| 4-Piperidone | Primary Amines | NaBH(OAc)₃ | 1,4-Disubstituted Piperidine | ajrconline.org |

Cyclization Reactions in Piperidine Synthesis

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that is particularly well-suited for the synthesis of 4-piperidone frameworks. mdma.chajchem-a.com The classic iteration involves a one-pot condensation of a primary amine, a non-enolizable aldehyde (typically formaldehyde), and a ketone or ester bearing at least two α-hydrogens.

This methodology can be directly applied to the synthesis of the key intermediate, 1-benzyl-4-piperidone . The reaction of benzylamine, formaldehyde, and a ketone like acetone or an acetone-dicarboxylate ester results in a double Mannich reaction, where two molecules of the formaldehyde and ketone components add to the primary amine, followed by an intramolecular cyclization to yield the piperidone ring. dtic.mil The use of acetic acid as a solvent has been shown to facilitate the reaction, leading to satisfactory yields and easy isolation of the piperidone products. mdma.ch This approach allows for the synthesis of a wide variety of substituted 4-piperidones by varying the amine and ketone components. mdma.chrsc.orgacs.org

| Amine | Aldehyde | Ketone/Ester Component | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Methylamine | Formaldehyde | Acetone | Not Specified | 1-Methyl-4-piperidone | mdma.ch |

| Benzylamine | Formaldehyde | Ethyl Acetoacetate | Acetic Acid | Substituted 1-Benzyl-4-piperidone | mdma.ch |

| Primary Amine | Aldehyde | β-Keto Ester | Various | Polysubstituted Piperidine | acs.org |

| L-Lysine (Biosynthesis) | (Internal) | (Internal) | Enzymatic | Δ¹-Piperideine | rsc.org |

Radical-Mediated Cyclizations

Radical-mediated cyclizations represent a powerful tool for the construction of the piperidine ring, offering mild reaction conditions and high functional group tolerance. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the heterocyclic core.

One common strategy is the intramolecular cyclization of N-alkenylsulfonamides, which can yield various saturated N-heterocycles, including piperidines. organic-chemistry.org Another approach involves the radical cyclization of aldehydes with pendant alkenes, mediated by a combination of photoredox, cobaloxime, and amine catalysis, to produce six-membered rings. organic-chemistry.org This method proceeds under mild conditions and results in the extrusion of H2. organic-chemistry.org

Copper-catalyzed radical cyclizations have also been developed. For instance, a copper catalyst can initiate the formation of an N-radical, which then undergoes a 1,5-hydrogen atom transfer (HAT). The resulting carbon radical is subsequently trapped to form the piperidine ring. nih.gov Similarly, manganese(III) acetate can be used to mediate oxidative radical cyclization reactions between unsaturated acyl piperazine derivatives and 1,3-dicarbonyl compounds to form piperazine-containing dihydrofurans, a strategy that highlights the versatility of radical cyclizations. nih.gov

The diastereoselectivity of radical cyclizations can be influenced by the choice of reagents. For example, in the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, using tris(trimethylsilyl)silane instead of tributyltin hydride has been shown to enhance the diastereoselectivity in the formation of 2,4-disubstituted piperidines. organic-chemistry.orgbirmingham.ac.uk

| Radical Cyclization Approach | Catalyst/Mediator | Key Features | Reference |

| Cyclization of N-alkenylsulfonamides | Varies | Forms various N-heterocycles | organic-chemistry.org |

| Cyclization of aldehydes with alkenes | Photoredox/Cobaloxime | Mild conditions, H2 extrusion | organic-chemistry.org |

| N-radical formation and 1,5-HAT | Copper catalyst | C-H activation | nih.gov |

| Oxidative cyclization | Mn(OAc)3 | Forms complex heterocycles | nih.gov |

| Diastereoselective cyclization | Tris(trimethylsilyl)silane | Enhanced diastereoselectivity | organic-chemistry.orgbirmingham.ac.uk |

Organometallic Approaches

Organometallic chemistry provides robust methods for the synthesis of piperidine rings through the formation of carbon-carbon and carbon-nitrogen bonds. whiterose.ac.uk Organometallic reagents like organolithium and organomagnesium are highly reactive, while organozinc reagents offer greater functional group tolerance due to the more covalent nature of the carbon-zinc bond. whiterose.ac.uk

A prominent strategy involves the palladium-catalyzed intramolecular amination of unactivated C-H bonds. Using a picolinamide (PA) protecting group, this method allows for the synthesis of piperidines through the cyclization of amine substrates. organic-chemistry.org Another palladium-catalyzed approach is the asymmetric 6-endo aminoacetoxylation of unactivated alkenes, which yields chiral β-acetoxylated piperidines with high enantioselectivity using a specialized pyridine-oxazoline (Pyox) ligand. organic-chemistry.org

Organozinc reagents have been used extensively in the synthesis of enantiomerically pure piperidines. For example, a β-amino organozinc reagent can react with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis, followed by cyclization with sodium hydride, to produce enantiomerically enriched 5-methylene piperidines. whiterose.ac.uk Furthermore, organometallic intermediates derived from piperidines can be coupled with aryl groups. For instance, a protected 4-piperidyl iodide can be converted into an organozinc intermediate and coupled with an aryl palladium complex to yield a 4-aryl piperidine. youtube.com

| Organometallic Method | Catalyst/Reagent | Product Type | Key Features | Reference |

| Intramolecular C-H Amination | Palladium catalyst | Substituted piperidines | Utilizes picolinamide directing group | organic-chemistry.org |

| Asymmetric Aminoacetoxylation | Pd-Pyox complex | Chiral β-acetoxylated piperidines | High enantioselectivity | organic-chemistry.org |

| Copper-Catalyzed Cyclization | Organozinc reagents/Cu catalyst | Enantiopure 5-methylene piperidines | Good yields and enantiomeric excess | whiterose.ac.uk |

| Cross-Coupling | Organozinc/Palladium catalyst | 4-Aryl piperidines | Functionalization of piperidine ring | youtube.com |

Multi-component Reaction (MCR) Applications in Piperidine Chemistry

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. taylorfrancis.comresearchgate.net MCRs are particularly valuable for creating molecular diversity and have been widely applied to the synthesis of highly functionalized piperidines. acs.org

One example is the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates, which can be catalyzed by a dual-functional ionic liquid to afford substituted piperidines in good yields and with easy work-up. researchgate.net Similarly, a one-pot, three-component transformation between aromatic aldehydes, amines, and acetoacetic esters in the presence of a ZrOCl2·8H2O catalyst can produce functionalized piperidine scaffolds. taylorfrancis.com Biocatalysts, such as immobilized Candida antarctica lipase B (CALB), have also been employed to catalyze the MCR of benzaldehyde, aniline, and an acetoacetate ester, demonstrating the potential for green chemistry in piperidine synthesis. rsc.org

A stereoselective three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids. rsc.org This reaction utilizes a 1,3-bis-trimethylsilyl enol ether, a chiral α-methyl benzylamine, and various aldehydes to produce chiral dihydropyridinone intermediates, which serve as versatile precursors for a range of chiral piperidine compounds. rsc.org

| MCR Type | Components | Catalyst | Product | Reference |

| Pseudo Five-Component | Aromatic aldehydes, anilines, alkyl acetoacetates | Dual-functional ionic liquid | Substituted piperidines | researchgate.net |

| Three-Component | Aromatic aldehydes, amines, acetoacetic esters | ZrOCl2·8H2O | Functionalized piperidines | taylorfrancis.com |

| Biocatalytic Three-Component | Benzaldehyde, aniline, acetoacetate ester | Immobilized CALB | Clinically valuable piperidines | rsc.org |

| Three-Component Vinylogous Mannich | Aldehydes, chiral amine, bis-silylenol ether | Sn(OTf)2 | Chiral dihydropyridinones | rsc.org |

Synthesis of Azetidine Ring System

The azetidine ring is a strained four-membered heterocycle that is a key structural motif in many biologically active compounds. magtech.com.cn Its synthesis can be challenging due to ring strain.

General Synthetic Pathways to Substituted Azetidines

The construction of the azetidine ring is typically achieved through cyclization reactions that form either a C-N or a C-C bond. magtech.com.cn A common C-N bond-forming strategy is the intramolecular nucleophilic substitution of γ-amino halides or related substrates. magtech.com.cn For instance, 1,3-disubstituted azetidines can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an aqueous alkaline medium also provides an efficient route to azetidines. organic-chemistry.org

Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of a picolinamide-protected amine is another effective method for azetidine synthesis. organic-chemistry.org Ring expansion of three-membered heterocycles, such as aziridines, offers an alternative pathway. For example, 1-arenesulfonylaziridines can react with dimethylsulfoxonium methylide to yield 1-arenesulfonylazetidines. organic-chemistry.orgmagtech.com.cn

Stereoselective Synthesis of 3,3-Dimethylazetidine Derivatives

Achieving stereocontrol in the synthesis of substituted azetidines is crucial for their application in medicinal chemistry. While specific literature on the stereoselective synthesis of 2-substituted-3,3-dimethylazetidines is sparse, general principles of stereoselective synthesis can be applied.

The synthesis of chiral azetidines often relies on starting from chiral precursors or using chiral catalysts. For example, enantiomerically pure C2-symmetrical cyclic amines, including azetidines, can be synthesized from diols obtained via the enantioselective reduction of diketones in the presence of a chiral β-ketoiminato cobalt(II) catalyst. organic-chemistry.org

For the synthesis of specific enantiomers of N-protected 1,2-diazetidine-3-carboxylic acid, a stereoselective route starting from homochiral glycidol has been described. researchgate.net This highlights the use of the chiral pool as a strategy. Furthermore, diastereoselective [3+2] cycloaddition reactions are powerful methods for creating multiple stereocenters simultaneously and have been used to synthesize densely substituted pyrrolidines, a strategy that could potentially be adapted for azetidine synthesis under different reaction conditions. nih.gov The synthesis of the 3,3-dimethyl substitution pattern itself is often achieved by starting with precursors already containing the gem-dimethyl group, such as derivatives of 2,2-dimethyl-1,3-propanediol.

Coupling Reactions for Integrating Piperidine and Azetidine Moieties

The final step in the synthesis of this compound involves the formation of a C-C bond between the C2 position of the azetidine ring and the C4 position of the piperidine ring.

One effective method for coupling N-heterocycles is the aza-Michael addition. For example, the reaction of an azetidine with a piperidine derivative containing a Michael acceptor can forge the desired C-N bond, although this would result in a different connectivity than required for the target compound. nih.gov For a C-C bond, a more relevant strategy would be the coupling of a nucleophilic piperidine-derived organometallic species with an electrophilic azetidine derivative.

A plausible approach involves the preparation of a 4-piperidyl organometallic reagent, such as an organozinc or organomagnesium compound, from a 1-benzyl-4-halopiperidine. youtube.com This nucleophile could then be added to an electrophilic azetidine species, such as an N-protected 2-azetine or a 2-formylazetidine derivative, in a coupling reaction, potentially catalyzed by a transition metal like palladium or copper.

Functionalization of the this compound Scaffold

The functionalization of the this compound scaffold can be approached by targeting several key reactive sites: the piperidine nitrogen, the azetidine nitrogen, the aromatic benzyl ring, and the strained azetidine ring itself. While specific literature on the functionalization of this exact compound is limited, the chemical behavior of its constituent moieties allows for the extrapolation of potential synthetic transformations.

A primary route for functionalizing the piperidine ring is through the removal of the N-benzyl group. The benzyl group is a common protecting group for secondary amines and its cleavage, typically via catalytic hydrogenation, would yield the corresponding secondary amine. This debenzylation would unmask a reactive site for a variety of subsequent modifications.

N-Debenzylation: The removal of the benzyl group from the piperidine nitrogen is a critical step to enable further diversification of the scaffold. Catalytic hydrogenation is a standard method for this transformation. For instance, hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol or ethanol under a hydrogen atmosphere can effectively cleave the benzyl C-N bond. In some cases, the use of transfer hydrogenation conditions, with a hydrogen donor such as ammonium formate, can also be employed. Acid-facilitated debenzylation has also been reported for related N-benzyl protected compounds, which can be useful when other functional groups are sensitive to standard hydrogenation conditions nih.gov.

Subsequent N-Functionalization: Once the secondary amine is exposed, it can undergo a wide range of reactions to introduce new functional groups. These include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various alkyl substituents.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl bonds.

N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) will form the corresponding amides.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

These modifications are instrumental in modulating the physicochemical properties and biological activity of the resulting analogues.

Table 1: Potential Functionalization Reactions at the Piperidine Nitrogen following Debenzylation

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., DMF) | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine |

| N-Arylation | Aryl halide, Pd or Cu catalyst, base | N-Aryl Piperidine |

| N-Acylation | Acyl chloride/anhydride, base (e.g., Et₃N) | Amide |

| N-Sulfonylation | Sulfonyl chloride, base (e.g., pyridine) | Sulfonamide |

The azetidine ring offers additional sites for functionalization, primarily at the azetidine nitrogen and through reactions involving the strained four-membered ring.

Functionalization of the Azetidine Nitrogen: The secondary amine of the azetidine ring is also amenable to functionalization. Similar to the piperidine nitrogen, it can undergo acylation, sulfonylation, and alkylation reactions. The reactivity of the azetidine nitrogen may be influenced by steric hindrance from the adjacent dimethyl groups and the piperidine substituent. Chemoselective functionalization of the azetidine nitrogen in the presence of the N-benzylated piperidine could be achieved by exploiting differences in basicity and steric accessibility. Conversely, after a potential N-debenzylation of the piperidine, selective functionalization could be challenging and may require the use of protecting groups. Recent studies have demonstrated late-stage modification of azetidine-containing macrocycles via chemoselective deprotection and substitution at the azetidine nitrogen researchgate.netnih.gov.

Ring-Opening Reactions: The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to nucleophilic ring-opening reactions rsc.org. This reactivity can be harnessed to introduce a different set of functional groups and significantly alter the scaffold's architecture. The ring-opening can be initiated by various nucleophiles, often under acidic or Lewis acidic conditions, leading to the formation of functionalized γ-amino alcohols or other acyclic derivatives. However, the stability of azetidines is greater than that of aziridines, allowing for more controlled manipulations rsc.orgrsc.org. Studies on N-substituted azetidines have shown that they can undergo acid-mediated intramolecular ring-opening decomposition, highlighting the importance of reaction conditions nih.gov.

Table 2: Potential Functionalization Reactions of the Azetidine Moiety

| Reaction Type | Target Site | Reagents and Conditions | Resulting Structure |

| N-Acylation | Azetidine Nitrogen | Acyl chloride, base | N-Acyl Azetidine |

| N-Alkylation | Azetidine Nitrogen | Alkyl halide, base | N-Alkyl Azetidine |

| Nucleophilic Ring-Opening | Azetidine Ring | Nucleophile (e.g., H₂O, ROH, RNH₂), acid catalyst | Functionalized γ-aminopropyl side chain |

The aromatic ring of the N-benzyl group provides another handle for functionalization through electrophilic aromatic substitution reactions. Reactions such as nitration, halogenation, or Friedel-Crafts acylation and alkylation could introduce substituents onto the phenyl ring. The position of substitution (ortho, meta, or para) would be directed by the activating nature of the methylene group attached to the piperidine nitrogen. These modifications can be used to explore structure-activity relationships related to the steric and electronic properties of this part of the molecule.

Mechanistic Investigations of Biological Activity

Exploration of Molecular Targets and Binding Mechanisms

Enzyme Inhibition Studies (e.g., Cholinesterase Inhibition, Kinase Inhibition)

No studies reporting the evaluation of 1-Benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine as an enzyme inhibitor were found.

There is no available data on the selective inhibitory activity of this compound against acetylcholinesterase or butyrylcholinesterase.

Information regarding the binding kinetics of this compound with any enzyme is not available.

Receptor Modulation Studies (e.g., Histamine (B1213489) H3 Receptor Agonism, CCR6 Modulation)

No research has been published detailing the interaction of this compound with the histamine H3 receptor, CCR6 receptor, or any other receptor.

Data on the receptor binding affinity (e.g., Ki, IC50) and functional potency (e.g., EC50, pA2) of this compound are not available in the scientific literature.

There are no studies available to determine whether this compound acts as an agonist or an antagonist at any receptor.

Antiviral Mechanisms (e.g., Main Protease (Mpro) Inhibition)

The main protease (Mpro) of viruses like SARS-CoV-2 is a critical enzyme involved in the cleavage of viral polyproteins, a process essential for the maturation of the virus. nih.gov Inhibition of Mpro represents a key strategy for the development of antiviral therapeutics. The catalytic mechanism of Mpro typically involves a cysteine-histidine catalytic dyad (Cys145 and His41 in SARS-CoV-2 Mpro), where the cysteine residue acts as a nucleophile to attack the substrate. nih.gov Inhibitors of Mpro can be broadly classified as either covalent or non-covalent. Covalent inhibitors form a stable bond with the catalytic cysteine, leading to irreversible or slowly reversible inhibition, while non-covalent inhibitors bind reversibly to the active site. nih.govsemanticscholar.org

While specific studies on this compound are not extensively available in public literature, the broader class of N-benzylpiperidine derivatives has been recognized for its potential in drug discovery due to favorable structural and physicochemical properties. researchgate.net The N-benzyl group can participate in crucial cation-π and π-π interactions within the active sites of biological targets. researchgate.net Research into peptidomimetic inhibitors, which mimic the natural substrates of Mpro, has shown that modifications at key positions can significantly impact inhibitory activity. nih.gov

Computational and experimental studies on various Mpro inhibitors have elucidated a two-step mechanism for covalent inhibition, beginning with the formation of an initial enzyme-inhibitor complex, followed by the nucleophilic attack of the catalytic cysteine on an electrophilic "warhead" on the inhibitor. semanticscholar.orgchemrxiv.org For non-covalent inhibitors, binding is governed by a network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces within the Mpro active site.

Further research is required to determine if this compound functions as a covalent or non-covalent inhibitor of Mpro and to quantify its inhibitory potency.

Ligand-Target Interactions and Binding Site Topography

Understanding the specific interactions between a ligand and its biological target is fundamental to elucidating its mechanism of action and for guiding further drug development.

Biochemical Characterization of Target Engagement

Biochemical assays are essential to confirm that a compound directly interacts with its intended target and to quantify the affinity and kinetics of this interaction. For Mpro inhibitors, these assays often involve measuring the inhibition of the enzyme's proteolytic activity in the presence of the compound. Techniques such as fluorescence resonance energy transfer (FRET) assays are commonly employed to determine the half-maximal inhibitory concentration (IC50) value, which indicates the concentration of the inhibitor required to reduce enzyme activity by 50%.

While specific biochemical data for this compound's engagement with Mpro is not yet published, studies on other piperidine-containing compounds have demonstrated their ability to bind to various biological targets. For instance, certain 1-benzyl-4-hydroxypiperidine (B29503) derivatives have shown affinity for histamine H3 receptors. nih.gov Similarly, other complex piperidine (B6355638) derivatives have been investigated for their interaction with sigma receptors, where the N-benzylpiperidinium system was observed to bind within a specific pocket formed by key amino acid residues. nih.gov These studies highlight the versatility of the benzylpiperidine scaffold in molecular recognition.

To characterize the target engagement of this compound with Mpro, a detailed kinetic analysis would be necessary to determine parameters such as the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_d).

Structural Biology Approaches (e.g., Co-crystallography, Cryo-EM of protein-ligand complexes)

Structural biology techniques provide atomic-level insights into how a ligand binds to its target protein. X-ray co-crystallography and cryogenic electron microscopy (Cryo-EM) are powerful methods for visualizing the three-dimensional structure of a protein-ligand complex. These techniques can reveal the precise orientation of the ligand within the binding site and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

As of the latest available information, no co-crystal or Cryo-EM structures of this compound in complex with Mpro or any other viral protein have been deposited in public databases. The determination of such a structure would be a critical step in understanding its mechanism of action. It would allow for a detailed analysis of the binding mode and provide a rational basis for designing more potent and selective analogs. For example, structural studies of other inhibitors have been instrumental in identifying key pockets and residues within the Mpro active site that can be targeted to enhance binding affinity and efficacy.

Computational and Chemoinformatic Approaches in Research on 1 Benzyl 4 3,3 Dimethylazetidin 2 Yl Piperidine

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Computational studies utilizing molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding modes of ligands within the active sites of biological targets. While specific studies on 1-benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine are not extensively documented in publicly available literature, the principles of these techniques can be applied to understand its potential interactions.

Molecular docking algorithms would be employed to generate a series of possible conformations, or poses, of this compound within a target protein's binding pocket. These poses are then scored based on various factors, including intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Subsequent MD simulations can then be used to refine the docked poses and to provide a more dynamic understanding of the ligand-protein complex, accounting for the flexibility of both the ligand and the protein.

Conformational Sampling and Ligand Flexibility Analysis

Conformational sampling methods, often integrated into molecular dynamics simulations, are used to explore the various shapes the molecule can adopt. By analyzing the trajectory of the molecule over time, researchers can identify low-energy, stable conformations that are more likely to be biologically relevant. This analysis provides insights into how the ligand might adapt its shape to fit into a binding site.

Identification of Key Interacting Residues and Binding Hotspots

Through the analysis of docked poses and MD simulation trajectories, it is possible to identify the specific amino acid residues within the target protein that form significant interactions with this compound. These "key interacting residues" are crucial for the stability of the ligand-protein complex.

Binding hotspots are regions within the binding site that contribute most significantly to the binding energy. Identifying these hotspots can guide the design of more potent analogues. For a molecule containing a benzylpiperidine moiety, interactions often involve aromatic stacking of the benzyl (B1604629) group with residues like tryptophan or tyrosine, and hydrogen bonding or salt bridge formation involving the piperidine (B6355638) nitrogen.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for analogues of this compound, a dataset of compounds with known biological activities would be required. Statistical methods such as multiple linear regression (MLR) or machine learning algorithms would then be used to build a model that can predict the activity of new, untested compounds based on their structural features. The predictive power of such models is rigorously validated using both internal and external sets of compounds.

Descriptors for Piperidine and Azetidine (B1206935) Structural Space

The development of a robust QSAR model relies on the careful selection of molecular descriptors that accurately represent the structural and physicochemical properties of the molecules. For compounds containing piperidine and azetidine rings, relevant descriptors would include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D shape and size of the molecule.

Electronic descriptors: These quantify the electronic properties, such as partial charges and dipole moments.

Hydrophobic descriptors: These measure the lipophilicity of the molecule.

The unique structural features of the piperidine and azetidine rings would be captured by these descriptors to understand their influence on biological activity.

Virtual Screening and Library Design for Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using information from known active molecules.

Using a validated pharmacophore model or the binding mode predicted from docking studies of this compound, researchers can screen virtual libraries to find new molecules with similar interaction patterns. This process can significantly accelerate the discovery of novel and potentially more potent analogues. The insights gained from QSAR and molecular modeling studies can also guide the rational design of focused chemical libraries with a higher probability of containing active compounds.

In Silico Target Prediction and Polypharmacology Assessment of this compound Remains an Unexplored Area of Research

Despite the growing application of computational and chemoinformatic approaches in drug discovery, specific in silico target prediction and polypharmacology assessment for the chemical compound this compound have not been documented in publicly available scientific literature.

Computational methods are increasingly vital in the early stages of drug development. Techniques such as in silico target prediction are employed to identify potential biological targets for a given molecule, offering insights into its possible mechanisms of action and therapeutic applications. These predictive models analyze the chemical structure of a compound and compare it to databases of known ligands and their corresponding protein targets to forecast potential interactions.

Similarly, polypharmacology assessment, which investigates the ability of a single compound to interact with multiple targets, is a critical aspect of modern drug discovery. Understanding a compound's polypharmacological profile can help in identifying potential off-target effects, predicting adverse reactions, and discovering novel therapeutic uses.

While the broader class of piperidine derivatives has been the subject of numerous computational studies to predict their biological activities and potential targets, research focusing specifically on this compound is not currently available. General predictive studies on novel piperidine compounds have suggested a wide range of potential biological activities, including effects on enzymes, receptors, and ion channels, indicating the therapeutic potential of this chemical class. clinmedkaz.org However, without specific studies on the title compound, any discussion of its potential targets or polypharmacology would be purely speculative.

The absence of dedicated research in this area means that no data tables detailing predicted biological targets, binding affinities, or polypharmacology scores can be provided for this compound at this time. Further computational and experimental research is required to elucidate the pharmacological profile of this specific molecule.

Preclinical Pharmacological Research Models and Translational Potential Non Human Focus

In Vitro Cellular Assays for Functional Characterization

There is no publicly available information on the use of cell-based reporter gene assays (6.1.1) to investigate the biological activity of 1-Benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine. Similarly, no studies utilizing neuronal or immune cell culture models (6.1.2) to gain mechanistic insight into this compound's actions have been found.

In Vivo Studies in Animal Models for Proof-of-Concept

Information regarding the assessment of this compound in rodent models of neurological function, such as cognitive assessments in rats or mice (6.2.1), is not present in the available literature. Furthermore, there are no published efficacy studies of this compound in relevant disease models, for instance, viral infection models (6.2.2). Data on the measurement of neurotransmitter levels in specific brain regions following administration of this compound (6.2.3) is also unavailable.

While research exists for structurally related compounds containing the N-benzylpiperidine motif, which have been investigated for various therapeutic applications including antiviral and neurological treatments, these findings cannot be extrapolated to this compound without direct experimental evidence. The unique substitution of a 3,3-dimethylazetidin-2-yl group at the 4-position of the piperidine (B6355638) ring defines a distinct chemical entity for which pharmacological data is not currently in the public domain.

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation in Research Animals

Information regarding the relationship between the concentration of this compound in the body and its pharmacological effect in research animals is not publicly available.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Species

No data has been published detailing the ADME profile of this compound in any preclinical species.

Brain Penetration Studies

There are no available studies or data on the brain penetration capabilities of this compound in animal models.

Future Directions and Research Opportunities

Design and Synthesis of Next-Generation Analogues with Enhanced Selectivity or Potency

The development of analogues of 1-Benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine is a logical step to explore and optimize its therapeutic potential. Structure-activity relationship (SAR) studies can be systematically conducted by modifying its core components: the benzyl (B1604629) group, the piperidine (B6355638) ring, and the dimethylazetidine moiety.

Modification of the Benzyl Group: The N-benzyl group can be readily substituted to explore its impact on target binding and pharmacokinetic properties. Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the phenyl ring can modulate electronic and steric properties. For instance, in the development of cholinesterase inhibitors, substitutions on the benzylpiperidine scaffold have been shown to significantly influence potency. nih.govnih.gov

Piperidine Ring Alterations: While maintaining the core piperidine structure, its conformation and substitution can be explored. Systematic synthesis of various regio- and diastereoisomers of substituted piperidines has been shown to provide significant diversity in 3D chemical space, which can be crucial for optimizing interactions with biological targets. nih.gov

Azetidine (B1206935) Moiety Modifications: The 3,3-dimethyl substitution on the azetidine ring provides steric bulk, which could be critical for its activity. Analogues could be synthesized with different alkyl groups or by removing one or both methyl groups to probe the importance of this feature. The synthesis of spirocyclic piperidine-azetidine systems has been described as an efficient route to novel structures, and this methodology could be adapted to create diverse analogues. nih.govresearchgate.net

A summary of potential modifications and their rationale is presented in the table below.

| Molecular Scaffold | Proposed Modification | Rationale for Enhanced Activity/Selectivity |

| N-Benzyl Group | Introduction of electron-withdrawing/donating groups | Modulate electronic properties for improved target interaction. |

| Replacement with other aromatic or heteroaromatic rings | Explore different binding pocket interactions. | |

| Piperidine Core | Introduction of substituents on the ring | Alter conformation and introduce new interaction points. |

| Conversion to a spirocyclic system | Increase structural rigidity and 3D complexity. nih.gov | |

| Azetidine Ring | Variation of substituents at the 3-position | Probe the role of steric bulk in target engagement. |

| N-alkylation or N-acylation of the azetidine nitrogen | Modify polarity and potential for hydrogen bonding. |

Exploration of Novel Biological Targets for Piperidine-Azetidine Hybrids

The piperidine ring is a key pharmacophore in numerous approved drugs, interacting with a wide range of biological targets. mdpi.comnih.gov Likewise, the strained azetidine ring is a valuable motif in medicinal chemistry. researchgate.net The combination of these two structures in a piperidine-azetidine hybrid suggests a broad potential for biological activity.

Initial research has identified spirocyclic piperidine-azetidine derivatives as inverse agonists of the ghrelin receptor, indicating a potential role in metabolic disorders. nih.gov Furthermore, related benzylpiperidine structures are known to target a variety of receptors and enzymes, including:

Central Nervous System (CNS) Targets: Acetylcholinesterase (AChE) in the context of Alzheimer's disease nih.govnih.gov, dopamine (B1211576) and serotonin (B10506) receptors for antipsychotic applications nih.gov, and sigma receptors. rsc.org

Enzymatic Inhibition: Steroid-5alpha-reductase, which is relevant for conditions like benign prostatic hyperplasia. nih.gov

Muscarinic Receptors: Analogues have been developed as potent and selective M2 muscarinic receptor antagonists. nih.gov

Future research should involve broad biological screening of this compound and its newly synthesized analogues to identify novel targets. Computational tools, such as in silico screening and target prediction software, can be employed to prioritize testing against specific protein families like G-protein coupled receptors (GPCRs), ion channels, and various enzymes. clinmedkaz.org

| Potential Target Class | Specific Examples | Therapeutic Area |

| Receptors | Ghrelin Receptor nih.gov, Dopamine D2 Receptor nih.gov, Serotonin Receptors (5-HT1A, 5-HT2A) nih.gov, Sigma 1 Receptor (S1R) rsc.org, Muscarinic M2 Receptor nih.gov | Metabolic Disorders, Psychiatry, Neurology |

| Enzymes | Acetylcholinesterase (AChE) nih.gov, Butyrylcholinesterase (BuChE) nih.gov, Steroid-5alpha-reductase nih.gov | Alzheimer's Disease, Benign Prostatic Hyperplasia |

| Ion Channels | Voltage-gated ion channels clinmedkaz.org | Neurology, Cardiology |

| Transporters | Serotonin Transporter (SERT) mdpi.com | Psychiatry |

Application of Advanced Synthetic Methodologies (e.g., Flow Chemistry, AI-driven Synthesis)

Modern synthetic chemistry offers powerful tools to accelerate the synthesis and optimization of complex molecules like this compound.

Flow Chemistry: This technique replaces traditional batch synthesis with continuous, automated processes. syrris.jp For a multi-step synthesis, flow chemistry can offer significant advantages, including improved reaction control, enhanced safety, and simplified purification. syrris.jp The synthesis of heterocyclic compounds, including 1,2,3-triazoles, has been successfully demonstrated using flow reactors with immobilized catalysts. nih.gov This approach could be adapted for the key bond-forming steps in the synthesis of the target compound and its analogues, enabling rapid library generation for SAR studies.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully understand the biological effects of this compound and its analogues, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of how a compound affects cellular networks. nih.govaccscience.com

By treating relevant cell lines or preclinical models with the compound, researchers can generate large datasets detailing changes in gene expression, protein levels, and metabolite concentrations. This information can be used to:

Identify On- and Off-Target Effects: Multi-omics analysis can reveal the full spectrum of molecular changes induced by the compound, helping to distinguish intended therapeutic effects from potential side effects.

Elucidate Mechanism of Action: By observing which cellular pathways are perturbed, researchers can gain deep insights into the compound's mechanism of action, even if the primary molecular target is unknown. nih.gov

Discover Biomarkers: These studies can identify molecular biomarkers that correlate with the compound's efficacy or toxicity, which can be invaluable for later stages of drug development.

The use of AI and machine learning algorithms is crucial for analyzing these complex, large-scale datasets to identify meaningful patterns and generate testable hypotheses. youtube.com

Development of New Preclinical Models to Elucidate Biological Relevance

Translating in vitro findings to in vivo efficacy requires robust preclinical models that accurately recapitulate human disease. While standard animal models, such as rats and mice, are essential for initial pharmacokinetic and efficacy studies nih.govunisi.it, there is a growing need for more sophisticated models.

Depending on the identified biological target and therapeutic area, future research could leverage:

Humanized Models: For targets that have significant species differences, mice can be genetically engineered to express the human version of the target protein.

Disease-Specific Transgenic Models: Genetically modified animals that develop pathologies similar to human diseases (e.g., mouse models of Alzheimer's disease) provide a more relevant context for testing therapeutic efficacy.

Organoid Cultures: Three-dimensional cell cultures derived from patient stem cells can create "mini-organs" in a dish. These models can offer superior predictive value for human response compared to traditional 2D cell cultures, particularly for assessing efficacy and toxicity in specific tissues.

The development and use of these advanced models will be critical for validating the therapeutic potential of this compound analogues and increasing the likelihood of success in clinical trials.

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols, including nucleophilic substitution, benzylation, and ring-closure reactions. For example, benzylation of piperidine derivatives (e.g., using benzyl chloride under basic conditions) is critical for introducing the benzyl group . Reaction optimization (e.g., solvent polarity, temperature, and catalyst choice) significantly impacts yield. Evidence from analogous compounds shows that CHCl3/MeOH solvent systems achieve moderate yields (50–78%) for benzoylpiperidine derivatives, while polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency .

Q. How can spectroscopic techniques (NMR, HPLC) confirm the structural integrity of this compound?

Methodological Answer:

- 1H/13C-NMR : Key signals include aromatic protons (δ 7.1–7.5 ppm for benzyl), piperidine methylenes (δ 2.2–3.6 ppm), and azetidine dimethyl groups (δ 1.4–1.6 ppm). Coupling patterns (e.g., splitting of piperidine protons) confirm stereochemistry .

- HPLC : Retention times (e.g., 11–12 minutes with 97–99% purity at 254 nm) and peak area normalization ensure purity . Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Q. What are the primary biological targets of piperidine-azetidine hybrids, and how are preliminary activity assays designed?

Methodological Answer: Piperidine derivatives often target neurotransmitter transporters (e.g., serotonin transporter, SERT) or ion channels . For initial screening:

- SERT Inhibition : Radioligand binding assays (e.g., [3H]citalopram displacement) with IC50 determination. A dataset of 43 phenylpiperidine derivatives showed pIC50 values ranging from 5.2–7.8, guiding SAR analysis .

- Cellular assays : Membrane permeability studies (e.g., fluorescent dye uptake) assess CNS penetration .

Advanced Research Questions

Q. How can QSAR models predict the pharmacokinetic and target-binding properties of this compound?

Methodological Answer: QSAR models built using molecular descriptors (e.g., logP, polar surface area) and ADMET Predictor™ software can forecast:

- Blood-brain barrier penetration : High logP (>3) and low polar surface area (<70 Ų) favor CNS activity .

- Metabolic stability : Cytochrome P450 (CYP2D6/3A4) substrate predictions identify potential drug-drug interactions. For example, piperidine derivatives with bulky substituents show reduced CYP affinity .

- Toxicity : Alerts for hERG channel inhibition (linked to cardiac risk) are flagged using 2D/3D pharmacophore models .

Q. How do conformational dynamics of the azetidine-piperidine scaffold influence receptor binding?

Methodological Answer:

- DFT Calculations : Analyze energy barriers for piperidine chair-flip transitions and azetidine puckering. For example, 3,3-dimethylazetidine restricts ring flexibility, stabilizing ligand-receptor interactions .

- Molecular Dynamics (MD) : Simulations (e.g., 100 ns trajectories in GROMACS) reveal preferential binding poses to dopamine D2 or σ1 receptors. Hydrogen bonds between the piperidine nitrogen and Asp114 (D2 receptor) are critical .

Q. How to resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Context : Membrane-based vs. cell-based assays may yield divergent IC50 values due to differences in protein-lipid interactions or efflux transporters. Normalize data using reference standards (e.g., paroxetine for SERT) .

- Metabolite Interference : LC-MS/MS analysis identifies active metabolites (e.g., N-demethylated derivatives) that may contribute to off-target effects .

- Statistical Validation : Apply Bland-Altman plots or Deming regression to compare datasets .

Methodological Challenges and Solutions

Q. What strategies improve the solubility of this hydrophobic scaffold without compromising target affinity?

Answer:

- Prodrug Design : Introduce phosphate or hemisuccinate groups at the piperidine nitrogen, cleaved in vivo by phosphatases .

- Cocrystallization : Co-solvents (e.g., cyclodextrins) enhance aqueous solubility. For example, sulfobutyl-ether-β-cyclodextrin increased solubility of a related piperidine derivative 10-fold .

Q. How to validate target engagement in complex biological systems (e.g., brain tissue)?

Answer:

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) and click chemistry handles (e.g., alkyne) for pull-down assays and LC-MS/MS target identification .

- PET Tracers : Radiolabel with 11C or 18F for in vivo imaging. Arylpiperidine derivatives like [11C]raclopride are established for dopamine receptor studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.